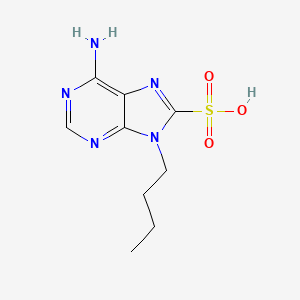6-amino-9-butyl-9H-purine-8-sulfonic acid
CAS No.: 1387557-30-3
Cat. No.: VC7273969
Molecular Formula: C9H13N5O3S
Molecular Weight: 271.3
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1387557-30-3 |
|---|---|
| Molecular Formula | C9H13N5O3S |
| Molecular Weight | 271.3 |
| IUPAC Name | 6-amino-9-butylpurine-8-sulfonic acid |
| Standard InChI | InChI=1S/C9H13N5O3S/c1-2-3-4-14-8-6(7(10)11-5-12-8)13-9(14)18(15,16)17/h5H,2-4H2,1H3,(H2,10,11,12)(H,15,16,17) |
| Standard InChI Key | DMYQKVANKHDQOM-UHFFFAOYSA-N |
| SMILES | CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)O)N |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The compound’s purine backbone is modified at two critical positions:
-
N9 position: A butyl group (-CH₂CH₂CH₂CH₃) enhances lipophilicity, potentially influencing membrane permeability and protein-binding kinetics .
-
C8 position: A sulfonic acid group (-SO₃H) introduces strong acidity (pKa ≈ -1 to 2) and hydrogen-bonding capacity, which may stabilize interactions with positively charged residues in enzyme active sites .
The planar purine ring system facilitates π-π stacking interactions, while the sulfonic acid group’s polarity balances the hydrophobic butyl chain, creating a bifunctional molecular profile .
Synthetic Routes and Optimization
Challenges in Purine Functionalization
-
Regioselectivity: Competing alkylation at N3 or N7 positions necessitates careful control of reaction conditions (e.g., solvent polarity, temperature) .
-
Sulfonation Efficiency: Direct sulfonation of purines often requires harsh reagents (e.g., chlorosulfonic acid), risking ring degradation .
Physicochemical and Pharmacokinetic Considerations
Solubility and Stability
-
Aqueous Solubility: Predicted >10 mg/mL due to the sulfonic acid group, though experimental validation is needed .
-
Chemical Stability: Susceptible to hydrolysis at extreme pH, necessitating formulation adjustments for in vivo studies .
In Silico ADMET Profiling
Computational models (e.g., SwissADME) predict:
-
LogP: 1.2–1.8, balancing hydrophilic sulfonic acid and hydrophobic butyl groups.
-
Blood-Brain Barrier Permeability: Low (logBB < -1), limiting CNS applications .
Research Gaps and Future Directions
Unexplored Therapeutic Applications
-
Antiviral Activity: Purine analogs inhibit viral polymerases; sulfonic acid groups may enhance binding to RNA viruses .
-
Autoimmune Diseases: Hsp90 inhibition modulates cytokine production in rheumatoid arthritis models .
Synthetic Chemistry Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume